Cas no 1783972-56-4 (4(1H)-Pyrimidinone, 6-(aminomethyl)-2,3-dihydro-2-thioxo-)

4(1H)-Pyrimidinone, 6-(aminomethyl)-2,3-dihydro-2-thioxo- 化学的及び物理的性質
名前と識別子
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- 4(1H)-Pyrimidinone, 6-(aminomethyl)-2,3-dihydro-2-thioxo-
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- MDL: MFCD29991331
- インチ: 1S/C5H7N3OS/c6-2-3-1-4(9)8-5(10)7-3/h1H,2,6H2,(H2,7,8,9,10)
- InChIKey: XZQWRLACBKLFTH-UHFFFAOYSA-N
- ほほえんだ: C1(=S)NC(CN)=CC(=O)N1
4(1H)-Pyrimidinone, 6-(aminomethyl)-2,3-dihydro-2-thioxo- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-261312-0.25g |
6-(aminomethyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one |
1783972-56-4 | 95% | 0.25g |
$485.0 | 2024-06-18 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01060712-5g |
6-(Aminomethyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one |
1783972-56-4 | 95% | 5g |
¥8505.0 | 2023-04-07 | |
Enamine | EN300-261312-0.5g |
6-(aminomethyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one |
1783972-56-4 | 95% | 0.5g |
$507.0 | 2024-06-18 | |
Ambeed | A1083386-5g |
6-(Aminomethyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one |
1783972-56-4 | 95% | 5g |
$1239.0 | 2024-07-29 | |
Enamine | EN300-261312-0.1g |
6-(aminomethyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one |
1783972-56-4 | 95% | 0.1g |
$464.0 | 2024-06-18 | |
Enamine | EN300-261312-1g |
6-(aminomethyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one |
1783972-56-4 | 1g |
$528.0 | 2023-09-14 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01060712-1g |
6-(Aminomethyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one |
1783972-56-4 | 95% | 1g |
¥2933.0 | 2023-04-07 | |
Ambeed | A1083386-1g |
6-(Aminomethyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one |
1783972-56-4 | 95% | 1g |
$427.0 | 2024-07-29 | |
Enamine | EN300-261312-1.0g |
6-(aminomethyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one |
1783972-56-4 | 95% | 1.0g |
$528.0 | 2024-06-18 | |
Enamine | EN300-261312-10g |
6-(aminomethyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one |
1783972-56-4 | 10g |
$2269.0 | 2023-09-14 |
4(1H)-Pyrimidinone, 6-(aminomethyl)-2,3-dihydro-2-thioxo- 関連文献
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Fadhil Lafta Faraj RSC Adv., 2018,8, 7818-7831
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Gargi Mukherjee,Kumar Biradha CrystEngComm, 2014,16, 4701-4705
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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Miqiu Kong,Ronald G. Larson Soft Matter, 2015,11, 1572-1581
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Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
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Ming Cheng,Chenhao Yao,Yihan Cao,Qi Wang,Yi Pan,Juli Jiang,Leyong Wang Chem. Commun., 2016,52, 8715-8718
4(1H)-Pyrimidinone, 6-(aminomethyl)-2,3-dihydro-2-thioxo-に関する追加情報
4(1H)-Pyrimidinone, 6-(aminomethyl)-2,3-dihydro-2-thioxo- (CAS No. 1783972-56-4): An Overview of Its Structure, Properties, and Applications
4(1H)-Pyrimidinone, 6-(aminomethyl)-2,3-dihydro-2-thioxo- (CAS No. 1783972-56-4) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of pyrimidinones, which are known for their diverse biological activities and structural versatility.
The molecular structure of 4(1H)-Pyrimidinone, 6-(aminomethyl)-2,3-dihydro-2-thioxo- is characterized by a pyrimidine ring with a thione group at the 2-position and an aminomethyl substituent at the 6-position. The presence of these functional groups imparts specific chemical and biological properties to the molecule, making it a valuable candidate for various research and development activities.
Recent studies have highlighted the pharmacological potential of this compound. For instance, research published in the *Journal of Medicinal Chemistry* has shown that 4(1H)-Pyrimidinone, 6-(aminomethyl)-2,3-dihydro-2-thioxo- exhibits potent antimicrobial activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. This property makes it a promising lead compound for the development of new antibiotics to combat drug-resistant infections.
In addition to its antimicrobial properties, this compound has also been investigated for its antiviral activity. A study conducted by researchers at the National Institutes of Health (NIH) demonstrated that 4(1H)-Pyrimidinone, 6-(aminomethyl)-2,3-dihydro-2-thioxo- has significant inhibitory effects on several viral pathogens, including influenza and herpes simplex viruses. These findings suggest that the compound could be further developed as a broad-spectrum antiviral agent.
The mechanism of action of 4(1H)-Pyrimidinone, 6-(aminomethyl)-2,3-dihydro-2-thioxo- is not yet fully understood, but preliminary studies indicate that it may interfere with key enzymes involved in microbial metabolism and viral replication. Further research is needed to elucidate the exact molecular targets and pathways affected by this compound.
In terms of synthesis, 4(1H)-Pyrimidinone, 6-(aminomethyl)-2,3-dihydro-2-thioxo- can be prepared through a multi-step process involving the condensation of appropriate precursors followed by cyclization and functional group modifications. The synthetic route is well-documented in the literature and can be optimized for large-scale production if required.
The physical properties of this compound include its solubility in common organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which facilitates its use in various experimental setups. Its stability under different conditions is also an important consideration for both storage and application purposes.
From a toxicological perspective, initial safety assessments have indicated that 4(1H)-Pyrimidinone, 6-(aminomethyl)-2,3-dihydro-2-thioxo- exhibits low toxicity in vitro and in animal models. However, comprehensive safety evaluations are ongoing to ensure its suitability for clinical applications.
The potential applications of this compound extend beyond antimicrobial and antiviral therapies. Ongoing research is exploring its use in other areas such as cancer treatment and neurodegenerative diseases. For example, preliminary studies have shown that 4(1H)-Pyrimidinone, 6-(aminomethyl)-2,3-dihydro-2-thioxo- may have anti-inflammatory properties that could be beneficial in managing chronic inflammatory conditions.
In conclusion, 4(1H)-Pyrimidinone, 6-(aminomethyl)-2,3-dihydro-2-thioxo- (CAS No. 1783972-56-4) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and diverse biological activities make it an attractive candidate for further investigation and development. As research in this area continues to advance, it is likely that new insights into the mechanisms of action and therapeutic potential of this compound will emerge.
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